molecular formula C8H6Br2O B1335383 4-Bromomethyl benzoyl bromide CAS No. 876-07-3

4-Bromomethyl benzoyl bromide

Cat. No. B1335383
CAS RN: 876-07-3
M. Wt: 277.94 g/mol
InChI Key: VUYGJYAPDGKPBF-UHFFFAOYSA-N
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Description

4-Bromomethyl benzoyl bromide is a para-substituted benzoyl bromide . It has a molecular formula of C8H6Br2O and a molecular weight of 277.94 .


Molecular Structure Analysis

The molecular structure of 4-Bromomethyl benzoyl bromide consists of a benzoyl group (C6H5C=O) attached to a bromomethyl group (CH2Br) at the para position .


Chemical Reactions Analysis

4-Bromomethyl benzoyl bromide may be used in the preparation of 4-(bromomethyl)-N-[(S)-3-ethyl-3-hydroxy-1-phenylpentan-2-yl]benzamide and α-methoxy-ω-4-(bromomethyl) benzoic acid ester-poly(ethylene glycol) 2000 .


Physical And Chemical Properties Analysis

4-Bromomethyl benzoyl bromide appears as a powder or crystalline solid . It has a melting point of 57-61°C and a boiling point of 100-112°C at 0.5 mmHg .

Scientific Research Applications

Organic Synthesis

“4-Bromomethyl benzoyl bromide” is a para-substituted benzoyl bromide . It is used in organic synthesis as a reagent for introducing the benzoyl group . The benzoyl group is a common protecting group in organic synthesis, used to prevent unwanted reactions from occurring in certain parts of a molecule during a reaction.

Preparation of Benzamides

This compound may be used in the preparation of 4-(bromomethyl)-N-[(S)-3-ethyl-3-hydroxy-1-phenylpentan-2-yl]benzamide . Benzamides are a class of compounds containing a benzoyl group bonded to an amide group. They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds and as ligands in coordination chemistry.

Preparation of Poly(ethylene glycol) Derivatives

“4-Bromomethyl benzoyl bromide” can also be used to prepare α-methoxy-ω-4-(bromomethyl) benzoic acid ester-poly(ethylene glycol) 2000 . Poly(ethylene glycol) (PEG) is a versatile polymer that is used in a variety of applications, including drug delivery, tissue engineering, and as a surfactant in various industrial processes.

Preparation of Biaryl Libraries

4-Bromobenzyl bromide, a related compound, is used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines . This suggests that “4-Bromomethyl benzoyl bromide” could potentially be used in a similar manner to generate libraries of biaryl compounds, which are important structures in medicinal chemistry.

Preparation of Benzyl Bromides

Benzyl bromides are a class of compounds that are commonly used in organic synthesis. They can be used as building blocks to construct more complex molecules, or as reagents in various chemical reactions. Given the structural similarity between “4-Bromomethyl benzoyl bromide” and benzyl bromides, it is possible that the former could be used to synthesize the latter .

Safety and Hazards

4-Bromomethyl benzoyl bromide is classified as a dangerous good for transport and may be subject to additional shipping charges . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of ingestion, immediate medical assistance should be sought .

Mechanism of Action

Target of Action

4-Bromomethyl benzoyl bromide is a para-substituted benzoyl bromide . It is primarily used as an intermediate in organic synthesis . The primary targets of this compound are hydroxyl groups in organic molecules, where it acts as a reagent for protection .

Mode of Action

The compound interacts with its targets through a process known as bromination. In this reaction, the bromine atom in the 4-Bromomethyl benzoyl bromide molecule is substituted for a hydrogen atom in the target molecule . This results in the formation of a new compound with altered properties.

Result of Action

The primary result of 4-Bromomethyl benzoyl bromide’s action is the formation of a new compound through the bromination of a target molecule . This can lead to significant changes in the target molecule’s structure and function, potentially affecting various biochemical processes and pathways.

properties

IUPAC Name

4-(bromomethyl)benzoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYGJYAPDGKPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405113
Record name 4-Bromomethyl benzoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl benzoyl bromide

CAS RN

876-07-3
Record name 4-Bromomethyl benzoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromomethyl benzoyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main reaction 4-Bromomethyl benzoyl bromide participates in within the study?

A1: In this study, 4-Bromomethyl benzoyl bromide (5) acts as a key building block. It reacts with various substituted 4-ethyl-6-methylpyrimidin-2-amines (4) in the presence of KOH to produce a series of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives (6a-k) []. This reaction is crucial for creating the diverse library of compounds investigated for their antimicrobial properties.

Q2: What is the significance of introducing a variety of substituents on the benzamide derivatives (6a-k)?

A2: The researchers aimed to understand how different substituents on the benzene ring of the benzamide derivatives (6a-k) affected their antimicrobial activity []. By systematically changing these substituents, they could establish structure-activity relationships (SAR). This information is valuable for identifying the structural features that contribute most significantly to antimicrobial potency and for guiding the development of more effective antimicrobial agents.

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